2-Methoxy-5-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Methoxy-5-methylpyridine and related compounds involves various chemical reactions, including condensation, substitution, and nitration processes. These methods lead to the formation of the desired methoxypyridines with specific substituents, showcasing the versatility and complexity of synthetic organic chemistry in constructing pyridine derivatives (Bai Linsha, 2015). Additionally, a novel synthesis route for 4-methoxy-2,3,5-trimethylpyridine, a related compound, demonstrates the intricate steps involved in producing methoxypyridine derivatives with potential for further functionalization (M. Mittelbach et al., 1988).
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-methylpyridine derivatives has been characterized using various analytical techniques, including X-ray crystallography, UV-Vis, IR, and NMR spectroscopy. These studies reveal the compound's crystal structure, bond lengths, angles, and molecular conformations, providing insights into the structural stability and electronic properties of methoxypyridines (Bai Linsha, 2015).
Chemical Reactions and Properties
Methoxypyridines undergo a range of chemical reactions, including nucleophilic substitution, oxidation, and catalytic transformations. These reactions can modify the pyridine ring or introduce new functional groups, affecting the compound's reactivity and properties. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the regioselectivity and efficiency of reactions involving methoxypyridines (Y. Hirokawa et al., 2000).
Scientific Research Applications
Synthesis and Characterization : 2-Methoxy-5-methylpyridine derivatives have been synthesized and characterized for their structural properties. Bai Linsha (2015) investigated the synthesis of new Schiff base derivatives using 2-Methoxy-5-methylpyridine and related compounds, focusing on their yield, structure, and crystal properties (Bai Linsha, 2015).
Intermediate in Medicinal Chemistry : 2-Methoxy-5-methylpyridine serves as a key intermediate in the synthesis of various pharmacologically relevant compounds. For instance, Adger et al. (1988) described its use in creating long-acting histamine H2-receptor antagonists (Adger et al., 1988).
Pharmacological Properties : Derivatives of 2-Methoxy-5-methylpyridine have been explored for their pharmacological properties. Rodríguez-Rangel et al. (2020) studied 4-Aminopyridine derivatives, including those with methoxy groups, for their potential in treating multiple sclerosis and as PET imaging agents (Rodríguez-Rangel et al., 2020).
Fluorescence Studies : The compound has been investigated for its photophysical properties. Hagimori et al. (2019) synthesized and studied 2-methoxy- and 2-morpholino pyridine compounds, revealing their high emissivity in both solution and solid state (Hagimori et al., 2019).
Antibacterial Applications : Recent research has explored the antibacterial potential of 2-Methoxy-5-methylpyridine derivatives. Mariswamy et al. (2021) synthesized imine-based ligands and their metal complexes, demonstrating significant antibacterial activity (Mariswamy et al., 2021).
Safety And Hazards
2-Methoxy-5-methylpyridine is associated with several hazards. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring good ventilation .
properties
IUPAC Name |
2-methoxy-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-7(9-2)8-5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQGQMBFMIIIOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158905 | |
Record name | Pyridine, 2-methoxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-methylpyridine | |
CAS RN |
13472-56-5 | |
Record name | Pyridine, 2-methoxy-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-methoxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-methylpyridine13472-56-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.